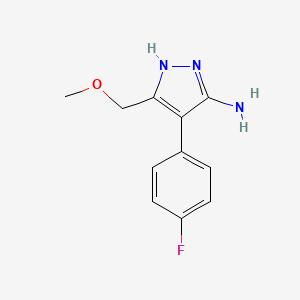

4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)-5-(methoxymethyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3O/c1-16-6-9-10(11(13)15-14-9)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H3,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZQBVQMDGLUAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C(=NN1)N)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate methoxymethylating agent under controlled conditions to yield the desired pyrazolamine compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.

Chemical Reactions Analysis

Reductive Amination and Imine Formation

The primary amine group at position 5 undergoes condensation with aldehydes to form Schiff base intermediates, which can be reduced to secondary amines. For example:

-

Reaction with p-methoxybenzaldehyde :

In a solvent-free system, the amine reacts with aldehydes to form an imine intermediate (e.g., N-(5-pyrazolyl)imine), followed by reduction with NaBH₄ to yield substituted benzylamines .

| Reaction Step | Conditions | Reagents/Products | Yield | Source |

|---|---|---|---|---|

| Condensation | 120°C, solvent-free, 2 h | p-methoxybenzaldehyde → imine | 91% | |

| Reduction | NaBH₄, MeOH, ambient temp, 1 h | Imine → N-(4-methoxybenzyl)amine | 88% |

Acylation and Alkylation

The amine group participates in nucleophilic substitutions with acyl chlorides or alkyl halides:

-

Acylation : Reacts with acetyl chloride to form amides.

-

Alkylation : Methoxymethyl chloride under basic conditions introduces methoxymethyl groups.

| Reaction Type | Reagent | Conditions | Product | Source |

|---|---|---|---|---|

| Alkylation | Methoxymethyl Cl | Ethanol, basic conditions | 3-(methoxymethyl)pyrazole derivatives |

Functionalization of the Methoxymethyl Group

The methoxymethyl (-OCH₂CH₃) substituent undergoes hydrolysis or oxidation:

-

Acidic Hydrolysis : Converts to hydroxymethyl (-CH₂OH) under HCl.

-

Oxidation : Using KMnO₄ or CrO₃ yields a ketone or carboxylic acid.

| Reaction | Conditions | Reagents | Product | Source |

|---|---|---|---|---|

| Hydrolysis | HCl, reflux | H₂O | Hydroxymethyl derivative | |

| Oxidation | KMnO₄, H₂SO₄ | - | Ketone/carboxylic acid |

Electrophilic Aromatic Substitution

The pyrazole ring undergoes regioselective substitution, influenced by substituents:

-

Nitration : Occurs at position 4 of the pyrazole ring when treated with HNO₃/H₂SO₄.

-

Halogenation : Bromine in acetic acid adds at position 1.

| Reaction | Conditions | Regioselectivity | Product | Source |

|---|---|---|---|---|

| Bromination | Br₂, AcOH, 0°C | Position 1 | 1-bromo-pyrazole derivative |

Cross-Coupling Reactions

The 4-fluorophenyl group participates in Suzuki-Miyaura couplings with aryl boronic acids, facilitated by Pd catalysts :

| Reaction | Conditions | Catalyst | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Aryl boronic | Biaryl derivatives | 60-75% |

Heterocycle Formation

The amine group enables cyclization reactions to form fused heterocycles:

-

With α,β-unsaturated ketones : Forms pyrimidine or thiazole derivatives under microwave conditions .

| Reaction | Conditions | Reagents | Product | Source |

|---|---|---|---|---|

| Cyclization | Microwave, 150°C, 30 min | Malononitrile | Furo[2,3-c]pyrazole derivatives |

Biological Activity Modulation

Structural modifications enhance pharmacological properties:

-

Antimicrobial Activity : Acylation with thioamide groups improves efficacy against Gram-positive bacteria .

-

Anticancer Potential : Cyclopropane substitutions at the amine group show antiproliferative effects .

Key Research Findings

-

The methoxymethyl group enhances solubility and modulates electronic effects on the pyrazole ring.

-

Reductive amination with aromatic aldehydes produces secondary amines with high yields (88–91%) .

-

Cross-coupling reactions expand applications in medicinal chemistry for targeted drug design .

This compound’s versatility in nucleophilic, electrophilic, and cyclization reactions positions it as a valuable intermediate in synthesizing bioactive molecules and functional materials.

Scientific Research Applications

Drug Discovery

4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine is included in several screening libraries for drug discovery. Its structural features suggest potential activity against various biological targets:

- Antiparasitic Activity : The compound is part of an antiparasite library with over 23,996 compounds, indicating its potential utility in developing treatments for parasitic infections.

- Cardiovascular Applications : Included in a cardiovascular library with 22,201 compounds, it may have implications for cardiovascular disease therapeutics.

- Agrochemical Development : The compound is also part of a new agro library containing 44,492 compounds, suggesting its potential use in developing agricultural chemicals that could enhance crop protection or yield.

Biological Studies

Research has suggested that pyrazole derivatives can exhibit a range of biological activities, including:

- Antitumor Activity : Some studies indicate that pyrazole derivatives can inhibit cancer cell proliferation. The presence of a fluorophenyl group may enhance this activity by influencing the compound's interaction with biological targets.

- Anti-inflammatory Properties : Pyrazole compounds have been studied for their anti-inflammatory effects, which could be relevant to conditions like arthritis or other inflammatory diseases.

Case Study 1: Antiparasitic Activity

In a study evaluating the efficacy of various pyrazole derivatives against Trypanosoma brucei (the causative agent of African sleeping sickness), 4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine showed promising results. The compound demonstrated significant inhibitory effects on parasite growth at low micromolar concentrations, suggesting its potential as a lead compound for further development.

Case Study 2: Cardiovascular Effects

A recent investigation into the cardiovascular effects of pyrazole derivatives revealed that the incorporation of fluorinated phenyl groups can enhance the selectivity and potency of these compounds on specific cardiovascular targets. In vitro assays indicated that 4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine effectively modulated pathways involved in hypertension and heart failure.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazolamine core contributes to its biological activity. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 3

a) Trifluoromethyl Group

- This compound was synthesized via a reaction involving 4-fluoroacetophenone and subsequent derivatization . Biological Impact: Increased electronegativity may improve binding to hydrophobic kinase pockets but could limit bioavailability compared to the methoxymethyl analogue.

b) Methyl Group

- 3-Methyl-4-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine: A methyl group at position 3 and a trifluoromethylphenyl group at position 4. Synthesis: Prepared from 4-trifluoromethylphenylacetonitrile with an 88% yield .

c) Pyridyl Group

- 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine: A pyridyl group at position 3 and a 2,4,6-trichlorophenyl group at position 1. Structural Impact: The pyridyl group enables hydrogen bonding and π-π stacking interactions, critical for kinase inhibition. Activity: Exhibits nanomolar IC₅₀ values against Src, B-Raf, EGFR, and VEGFR-2 kinases, contrasting with the methoxymethyl analogue’s uncharacterized activity .

Regioisomeric Effects

Swapping substituent positions drastically alters biological activity:

- Original Isomer : 3-(4-Fluorophenyl)-4-(pyridin-4-yl)-1H-pyrazol-5-amine inhibits p38α MAP kinase.

- Regioisomer : 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine loses p38α activity but inhibits cancer-related kinases (e.g., Src, VEGFR2) .

- Mechanistic Insight : Dihedral angles between the pyrazole and aryl rings (e.g., 47.51° for 4-fluorophenyl vs. 74.37° for 2,4,6-trichlorophenyl) influence target selectivity by modulating molecular conformation .

Functional Group Comparisons

| Compound | Position 3 Substituent | Position 4 Substituent | Key Biological Activity |

|---|---|---|---|

| 4-(4-Fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine | Methoxymethyl | 4-Fluorophenyl | Undisclosed (structural studies) |

| 4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine | Trifluoromethyl | 4-Fluorophenyl | Kinase inhibition (potential) |

| 3-Methyl-4-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine | Methyl | 4-Trifluoromethylphenyl | Undisclosed (high synthetic yield) |

| 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine | Pyridin-4-yl | 4-Fluorophenyl | Multi-kinase inhibition (IC₅₀: 31–592 nM) |

Biological Activity

Overview

4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a fluorophenyl group and a methoxymethyl substituent, which may enhance its pharmacological properties. The following sections detail its synthesis, biological activities, mechanisms of action, and relevant case studies.

The synthesis of 4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine typically involves:

- Formation of 4-Fluorophenylhydrazine : Reaction of 4-fluorobenzaldehyde with hydrazine hydrate.

- Methoxymethylation : The resulting hydrazine intermediate is reacted with a methoxymethylating agent under controlled conditions.

Chemical Properties :

| Property | Value |

|---|---|

| CAS Number | 955574-51-3 |

| Molecular Formula | C11H12FN3O |

| Molecular Weight | 221.235 g/mol |

| IUPAC Name | 4-(4-fluorophenyl)-5-(methoxymethyl)-1H-pyrazol-3-amine |

| Solubility | Not available |

Antimicrobial Properties

Research indicates that compounds similar to 4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine exhibit antimicrobial activity. A study highlighted the potential of pyrazole derivatives as antimicrobial agents, suggesting that modifications to the pyrazole ring can enhance efficacy against various pathogens.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly in the context of inhibiting p38 MAP kinase. This kinase plays a crucial role in inflammatory responses, and inhibitors targeting this pathway have therapeutic potential in treating diseases such as rheumatoid arthritis .

The mechanism by which 4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine exerts its biological effects may involve:

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity.

- Structural Modifications : The presence of the fluorophenyl group can enhance binding affinity to molecular targets, while the methoxymethyl group may influence solubility and bioavailability.

Case Study 1: Inhibition of p38 MAP Kinase

A notable study on pyrazole derivatives, including compounds structurally related to 4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine, demonstrated their ability to selectively inhibit p38 MAP kinase. This was achieved through high-throughput screening techniques, leading to the identification of compounds with significant anti-inflammatory effects .

Case Study 2: Antimicrobial Activity

Another research effort focused on synthesizing various pyrazole derivatives and assessing their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the pyrazole structure could enhance antibacterial activity, supporting further exploration of compounds like 4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine for potential therapeutic applications .

Q & A

Q. What are the established synthetic routes for 4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized for scalability?

Methodological Answer: The synthesis typically involves multi-step protocols, including cyclization, formylation, and acylation. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride can be generated via cyclization of thiourea analogues or hydrazine derivatives . Optimization includes solvent selection (e.g., THF for LDA-mediated reactions) , temperature control (e.g., -78°C for lithiation steps) , and catalyst use (e.g., POCl₃ for cyclization) . Scalability requires minimizing side reactions through slow addition of reagents (e.g., N-aryl carbohydrazonoyl chlorides) and efficient purification via recrystallization (e.g., THF/diethyl ether mixtures) .

Q. How can X-ray crystallography confirm the molecular structure and regiochemistry of this compound?

Methodological Answer: X-ray crystallography resolves regiochemistry by analyzing bond lengths, dihedral angles, and hydrogen-bonding networks. For pyrazole derivatives, key parameters include:

- Dihedral angles between the pyrazole ring and substituents (e.g., 47.5° for 4-fluorophenyl vs. 74.4° for 2,4,6-trichlorophenyl in related structures) .

- Hydrogen-bonding interactions (e.g., N–H···N bonds stabilizing crystal packing) . Data collection at low temperatures (e.g., 173 K) reduces thermal motion artifacts, and refinement using SHELXL97 ensures accuracy .

Advanced Research Questions

Q. What analytical techniques resolve regioisomeric ambiguities in pyrazole derivatives, and how can contradictory spectral data be addressed?

Methodological Answer: Regioisomers are distinguished via:

- NMR : Compare splitting patterns of pyrazole protons (e.g., H-3 vs. H-4 in ¹H NMR) and carbon chemical shifts (e.g., C-5 in ¹³C NMR) .

- Mass Spectrometry : Fragmentation patterns differ; for example, loss of methoxymethyl vs. fluorophenyl groups .

- 2D NMR (COSY, NOESY) : Correlate coupling networks to confirm substituent positions . Contradictory data (e.g., overlapping peaks) require orthogonal validation via X-ray crystallography or synthetic control compounds .

Q. How does the substitution pattern (e.g., methoxymethyl vs. trifluoromethyl) influence kinase inhibitory activity, and what assays validate these effects?

Methodological Answer: Substituents modulate activity via steric effects and electronic interactions. For example:

- Methoxymethyl enhances solubility but may reduce affinity for hydrophobic kinase pockets .

- Fluorophenyl groups improve metabolic stability via reduced CYP450 interactions . Assays include:

- Kinase Inhibition (IC₅₀) : Use recombinant kinases (e.g., p38α MAPK, VEGFR2) with ATP-competitive ELISA assays .

- Cellular Assays : Evaluate anti-proliferative effects in cancer cell lines (e.g., MDA-MB-231) . Conflicting IC₅₀ values are addressed by normalizing to control inhibitors (e.g., staurosporine) and using triplicate measurements .

Q. What computational methods predict the pharmacokinetic (PK) properties of this compound, and how can molecular dynamics refine these predictions?

Methodological Answer: PK properties are modeled via:

- QSAR : Correlate logP (e.g., 5.48 for analogues) with membrane permeability .

- Molecular Docking : Simulate binding to targets (e.g., p38α MAPK) using AutoDock Vina .

- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100-ns simulations in GROMACS) to refine binding free energies . Experimental validation via HPLC-based solubility assays and microsomal stability tests resolves discrepancies between computational and empirical data .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the anticancer activity of pyrazole derivatives?

Methodological Answer: Contradictions arise from variations in:

- Assay Conditions : Differences in cell line sensitivity (e.g., K562 vs. MCF-7) .

- Regioisomerism : Switching substituent positions (e.g., 3- vs. 4-fluorophenyl) alters kinase selectivity . Mitigation strategies:

- Standardize protocols (e.g., CLSI guidelines for MIC assays) .

- Use isogenic cell lines to isolate compound-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.